molecular formula C9H13N3O B2484046 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1858362-69-2

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2484046
CAS No.: 1858362-69-2
M. Wt: 179.223
InChI Key: FIOBMBGSKHOCBY-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with pyrrolidine under specific conditions. One common method includes:

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

    4-Methoxy-2-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(Pyrrolidin-1-yl)pyrimidine: Lacks the methoxy group at the 4-position.

    4-Methoxy-2-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the methoxy and pyrrolidinyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

4-methoxy-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-13-8-4-5-10-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOBMBGSKHOCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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